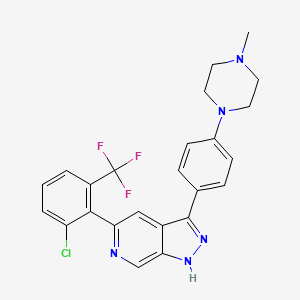
m-PEG3-Mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG3-Mal, also known as methoxy-polyethylene glycol-maleimide, is a compound that contains a maleimide group. The maleimide group reacts specifically with thiol groups to form a covalent sulfur-carbon bond. The methoxy-polyethylene glycol modification increases the aqueous solubility of the resulting compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
m-PEG3-Mal is synthesized by reacting methoxy-polyethylene glycol with maleic anhydride. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the maleimide group.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG3-Mal undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine and glutathione.
Catalysts: Catalysts such as triethylamine are often used to facilitate the reaction.
Major Products Formed
The primary product formed from the reaction of this compound with thiol groups is a thioether-linked compound, which is highly stable and water-soluble .
Applications De Recherche Scientifique
m-PEG3-Mal has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of m-PEG3-Mal involves the formation of covalent bonds with thiol groups on target molecules. This reaction is highly specific and results in the formation of stable thioether bonds. The maleimide group acts as an electrophile, reacting with nucleophilic thiol groups to form the covalent bond . This mechanism is commonly exploited in the synthesis of PROTACs (proteolysis-targeting chimeras), where this compound serves as a linker between two ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxy-polyethylene glycol-succinimidyl carbonate: Similar in structure but contains a succinimidyl carbonate group instead of a maleimide group.
Methoxy-polyethylene glycol-amine: Contains an amine group instead of a maleimide group.
Uniqueness
m-PEG3-Mal is unique due to its maleimide group, which provides specific reactivity with thiol groups, making it highly useful in bioconjugation and drug delivery applications . Its ability to form stable thioether bonds distinguishes it from other polyethylene glycol derivatives .
Propriétés
Formule moléculaire |
C14H22N2O6 |
|---|---|
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C14H22N2O6/c1-20-8-9-22-11-10-21-7-5-15-12(17)4-6-16-13(18)2-3-14(16)19/h2-3H,4-11H2,1H3,(H,15,17) |
Clé InChI |
HLNVZOMYZDTOFK-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)


